molecular formula C13H17F3N2O3S B15200142 N,3,3-trimethyl-3,4-dihydroisoquinolin-1-amine trifluoromethanesulfonate

N,3,3-trimethyl-3,4-dihydroisoquinolin-1-amine trifluoromethanesulfonate

Cat. No.: B15200142
M. Wt: 338.35 g/mol
InChI Key: BUDWMDYSTAEYLZ-UHFFFAOYSA-N
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Description

N,3,3-trimethyl-3,4-dihydroisoquinolin-1-amine trifluoromethanesulfonate is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,3-trimethyl-3,4-dihydroisoquinolin-1-amine trifluoromethanesulfonate typically involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of the desired cyclization products in good yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction conditions are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N,3,3-trimethyl-3,4-dihydroisoquinolin-1-amine trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo oxidation and substitution reactions, leading to the formation of biologically active derivatives . These derivatives interact with various enzymes and receptors, modulating their activity and resulting in the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,3,3-trimethyl-3,4-dihydroisoquinolin-1-amine trifluoromethanesulfonate include:

Uniqueness

What sets this compound apart from its similar compounds is its trifluoromethanesulfonate group. This functional group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C13H17F3N2O3S

Molecular Weight

338.35 g/mol

IUPAC Name

trifluoromethanesulfonic acid;N,3,3-trimethyl-2,4-dihydroisoquinolin-1-imine

InChI

InChI=1S/C12H16N2.CHF3O3S/c1-12(2)8-9-6-4-5-7-10(9)11(13-3)14-12;2-1(3,4)8(5,6)7/h4-7H,8H2,1-3H3,(H,13,14);(H,5,6,7)

InChI Key

BUDWMDYSTAEYLZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C(=NC)N1)C.C(F)(F)(F)S(=O)(=O)O

Origin of Product

United States

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